molecular formula C24H24N2O5S B3576037 N-benzyl-2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetamide

N-benzyl-2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetamide

Cat. No.: B3576037
M. Wt: 452.5 g/mol
InChI Key: ACHVNELFQMLUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N~1~,N~2~-dibenzyl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)glycinamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . Sulfonamides are known for their antibacterial properties and are used in various pharmaceutical applications . Benzodioxane and its derivatives are recognized for their anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a sulfonamide derivative . This compound is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base to yield the final product .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds typically involve nucleophilic attack and substitution reactions . The exact reactions would depend on the specific reactants and conditions used.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved data, sulfonamides are generally known to inhibit bacterial growth by interfering with the synthesis of folic acid, a nutrient required by bacteria .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic effects, given the known biological activities of sulfonamides and benzodioxane-containing compounds . More research could also be conducted to optimize its synthesis and improve its properties for specific applications.

Properties

IUPAC Name

N-benzyl-2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c27-24(25-16-19-7-3-1-4-8-19)18-26(17-20-9-5-2-6-10-20)32(28,29)21-11-12-22-23(15-21)31-14-13-30-22/h1-12,15H,13-14,16-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHVNELFQMLUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.